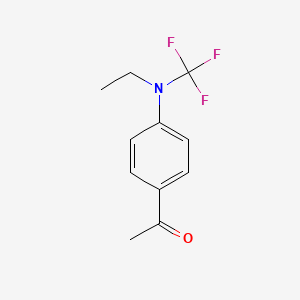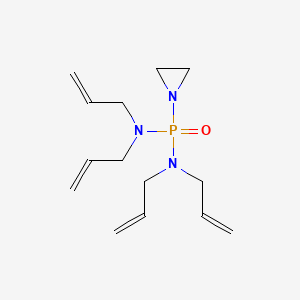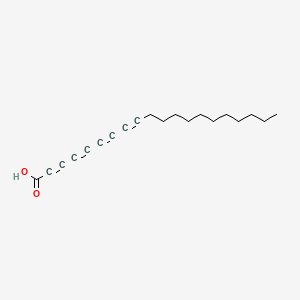
Icosa-2,4,6,8-tetraynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Icosa-2,4,6,8-tetraynoic acid: is a long-chain fatty acid with an aliphatic tail containing 20 carbon atoms. . This compound is characterized by the presence of multiple triple bonds in its structure, making it a unique and interesting molecule for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of icosa-2,4,6,8-tetraynoic acid typically involves the use of alkyne coupling reactions. One common method is the Sonogashira coupling reaction , which involves the coupling of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions usually include a base such as triethylamine or diisopropylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in catalytic processes and the development of more efficient synthetic routes may pave the way for large-scale production in the future.
化学反应分析
Types of Reactions
Icosa-2,4,6,8-tetraynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, resulting in alkenes or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives.
科学研究应用
Icosa-2,4,6,8-tetraynoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a subject of interest in studies related to lipid metabolism and cell membrane dynamics.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.
作用机制
The mechanism of action of icosa-2,4,6,8-tetraynoic acid involves its interaction with various molecular targets and pathways. The compound can integrate into cell membranes, affecting their fluidity and function. Additionally, its multiple triple bonds allow it to participate in various biochemical reactions, potentially influencing metabolic pathways and cellular processes .
相似化合物的比较
Similar Compounds
Icosa-2,4,6,8,10-pentaenoic acid: Another long-chain fatty acid with multiple double bonds.
Eicosapentaenoic acid: An omega-3 fatty acid with five double bonds.
Uniqueness
Icosa-2,4,6,8-tetraynoic acid is unique due to its multiple triple bonds, which confer distinct chemical and physical properties compared to similar compounds with double bonds.
属性
CAS 编号 |
52642-57-6 |
|---|---|
分子式 |
C20H24O2 |
分子量 |
296.4 g/mol |
IUPAC 名称 |
icosa-2,4,6,8-tetraynoic acid |
InChI |
InChI=1S/C20H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-11H2,1H3,(H,21,22) |
InChI 键 |
IAOQCZBMCCPRDU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC#CC#CC#CC#CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13959922.png)
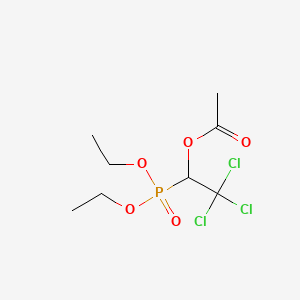
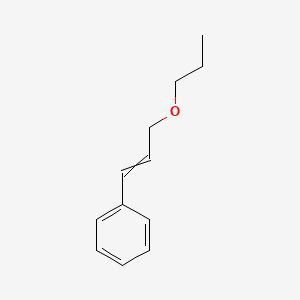

![Benzeneacetic acid, 4-methoxy-alpha-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13959948.png)


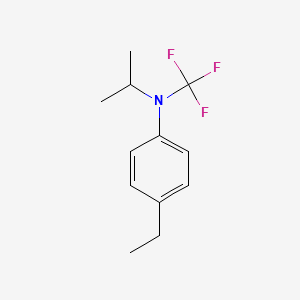
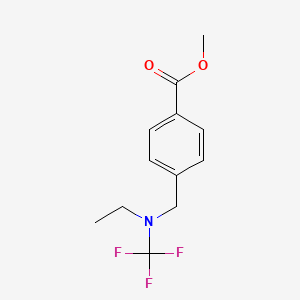
![2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol](/img/structure/B13959973.png)
![2-(4-Bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13959974.png)
